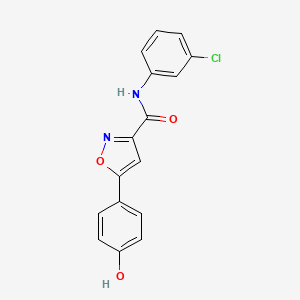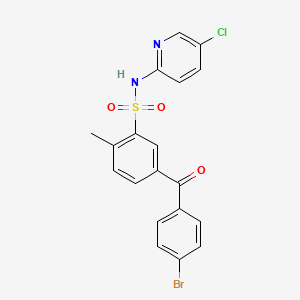
N-(3-chlorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide
Vue d'ensemble
Description
N-(3-chlorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, also known as LY294002, is a synthetic compound that has been widely used in scientific research for its ability to inhibit the activity of phosphoinositide 3-kinase (PI3K). PI3K is an enzyme that plays a crucial role in regulating cell growth, survival, and proliferation, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders.
Mécanisme D'action
N-(3-chlorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide exerts its inhibitory effect on PI3K by binding to the ATP-binding pocket of the enzyme's catalytic subunit, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, leads to the inhibition of downstream signaling pathways that are activated by PIP3, such as the Akt/mTOR pathway, resulting in decreased cell survival, proliferation, and migration.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, N-(3-chlorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to induce apoptosis, inhibit cell proliferation and migration, and sensitize cells to chemotherapy and radiation. In neuronal cells, N-(3-chlorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit synaptic plasticity and impair memory consolidation. In immune cells, N-(3-chlorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit cytokine production and T cell activation. However, the effects of N-(3-chlorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide can be cell type-specific, and further research is needed to fully elucidate its biological effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has several advantages as a research tool, including its high potency and specificity for PI3K inhibition, its ability to inhibit all class I PI3K isoforms, and its availability from commercial sources. However, N-(3-chlorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide also has some limitations, including its potential off-target effects, its short half-life in vivo, and its poor solubility in aqueous solutions. Additionally, the use of N-(3-chlorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide in cell culture experiments can be challenging due to its cytotoxicity at high concentrations and its potential to interfere with other cellular processes.
Orientations Futures
There are several potential future directions for research on N-(3-chlorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent and specific PI3K inhibitors that can overcome the limitations of N-(3-chlorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide and provide more effective therapeutic options for diseases associated with PI3K dysregulation. Another area of interest is the investigation of the role of PI3K in different cell types and contexts, as well as the identification of downstream targets and signaling pathways that are regulated by PI3K. Finally, the use of N-(3-chlorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide in combination with other therapeutic agents, such as chemotherapy or immunotherapy, may provide a promising approach for the treatment of cancer and other diseases.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively used in scientific research to investigate the role of PI3K in various cellular processes, including cell survival, proliferation, differentiation, and migration. It has been shown to inhibit the activity of all class I PI3K isoforms, making it a valuable tool for studying the function of these enzymes in different cell types and contexts. N-(3-chlorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has also been used to investigate the downstream signaling pathways activated by PI3K, such as the Akt/mTOR pathway, and to identify potential therapeutic targets for diseases associated with PI3K dysregulation.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-2-1-3-12(8-11)18-16(21)14-9-15(22-19-14)10-4-6-13(20)7-5-10/h1-9,20H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRCKGONPSJMPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorophenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3729320.png)
![6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-3-methoxy-2-methylphenol](/img/structure/B3729334.png)

![2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-4(1H)-quinazolinone](/img/structure/B3729345.png)
![2-chloro-5-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B3729354.png)
![N-(4-bromophenyl)-2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3729356.png)
![ethyl 5-hydroxy-1,2-dimethyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B3729360.png)
![N-(2,6-dichlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3729372.png)
![4-methyl-3-{[(2-methyl-5-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729379.png)
![4-(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)phenol](/img/structure/B3729394.png)
![4-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol](/img/structure/B3729399.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide](/img/structure/B3729417.png)
